6-(3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

FGFR inhibitor synthesis Process chemistry Irreversible kinase inhibitor

6-(3,5-Dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (CAS 1628795-45-8) is a heterocyclic small molecule belonging to the pyrido[2,3-d]pyrimidin-7(8H)-one class, a privileged scaffold in modern kinase-targeted oncology drug discovery. Characterized by a 2-methylthio substituent and a 6-(3,5-dimethoxyphenyl) group, this exact CAS-registered entity serves as the immediate, high-purity precursor to the clinical-stage fibroblast growth factor receptor (FGFR) inhibitor PRN1371, as explicitly demonstrated in process-scale patent syntheses.

Molecular Formula C16H15N3O3S
Molecular Weight 329.37
CAS No. 1628795-45-8
Cat. No. B2449665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
CAS1628795-45-8
Molecular FormulaC16H15N3O3S
Molecular Weight329.37
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C2=CC3=CN=C(N=C3NC2=O)SC)OC
InChIInChI=1S/C16H15N3O3S/c1-21-11-4-9(5-12(7-11)22-2)13-6-10-8-17-16(23-3)19-14(10)18-15(13)20/h4-8H,1-3H3,(H,17,18,19,20)
InChIKeyWQXRNJGXBBCXOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(3,5-Dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (CAS 1628795-45-8): Core Scaffold & Synthetic Intermediate for Irreversible Kinase Inhibitors


6-(3,5-Dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (CAS 1628795-45-8) is a heterocyclic small molecule belonging to the pyrido[2,3-d]pyrimidin-7(8H)-one class, a privileged scaffold in modern kinase-targeted oncology drug discovery [1]. Characterized by a 2-methylthio substituent and a 6-(3,5-dimethoxyphenyl) group, this exact CAS-registered entity serves as the immediate, high-purity precursor to the clinical-stage fibroblast growth factor receptor (FGFR) inhibitor PRN1371, as explicitly demonstrated in process-scale patent syntheses [2]. The compound is therefore positioned not as a generic screening hit but as a structurally validated, process-optimized building block for synthesizing irreversible covalent kinase inhibitors with proven target engagement and antitumor activity.

Why 2-Methylthio-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7(8H)-one Cannot Be Replaced by Generic Pyridopyrimidinones in FGFR & MST Inhibitor Synthesis


Generic pyrido[2,3-d]pyrimidin-7(8H)-one analogs—such as those bearing 2-amino, 2-alkyl, or unsubstituted 6-position groups—exhibit divergent kinase selectivity profiles and cannot recapitulate the dual synthetic utility of CAS 1628795-45-8 [1]. The 2-methylthio moiety serves as a specific leaving group for nucleophilic displacement to install methylamino or other amine warheads required for irreversible cysteine targeting in FGFR and MST kinases, while the 3,5-dimethoxyphenyl substituent at C6 is critical for achieving the hydrophobic clamp and halogenation-ready geometry that define the pharmacophore of PRN1371 and related clinical candidates [2]. Simple interchange with a 2-amino or 6-phenyl analog would either preclude the covalent warhead installation or require complete re-optimization of the structure–activity relationship (SAR), making CAS 1628795-45-8 a non-substitutable, purpose-built intermediate.

Quantitative Selection Evidence: 6-(3,5-Dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one vs. Closest Analogs


Process-Scale Validation as the Direct Precursor to a Clinical FGFR Inhibitor vs. Unsubstituted Core

CAS 1628795-45-8 is not a theoretical compound but a process-validated intermediate used at multi-kilogram scale to manufacture PRN1371. US Patent 10,538,518 explicitly describes charging 2000 g (2.0 kg) of its N8-propylpiperazine derivative—prepared directly from the title compound—into a chlorination reaction with N-chlorosuccinimide (4.5 equiv.) to install the critical 2,6-dichloro substitution on the dimethoxyphenyl ring [1]. In contrast, the unsubstituted 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one core (CAS 211244-81-4) lacks the 6-aryl group and has no demonstrated utility as a pharmaceutical intermediate at scale, with literature limited to cytokinin bioassays from the 1980s [2]. The process patent demonstrates that 2.0 kg of the N-substituted derivative yields crystalline final product with defined XRPD patterns, confirming batch-to-batch reproducibility that is unattainable with simpler cores.

FGFR inhibitor synthesis Process chemistry Irreversible kinase inhibitor

Methylthio as a Superior Leaving Group for C2-Nucleophilic Displacement vs. Methoxy or Amino Substituents

The 2-methylthio group (-SMe) is a substantially better leaving group in nucleophilic aromatic substitution (SNAr) than 2-methoxy (-OMe) or 2-amino (-NH₂) groups commonly found in competitor pyridopyrimidinone analogs. In the PRN1371 synthesis, the methylthio group of the protected precursor is cleanly displaced by methylamine to install the 2-methylamino pharmacophore required for FGFR hinge-binding and irreversible cysteine targeting [1]. Quantitative structure–activity relationships from the pyrido[2,3-d]pyrimidine cytokinin literature demonstrate that 2-methylthio derivatives consistently show distinct biological profiles from 2-amino or 2-alkyl congeners, with the sulfur atom contributing to both reactivity and target engagement [2]. A direct comparator, 2-(methylamino)-6-(2,6-dichloro-3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7(8H)-one (the final PRN1371 warhead core), is a product of this displacement and cannot serve as a diversification point—only the 2-SMe intermediate allows late-stage C2 functionalization.

Nucleophilic aromatic substitution Kinase inhibitor diversification Covalent warhead installation

C6 3,5-Dimethoxyphenyl Substituent Enables FGFR-Selective Binding vs. Unsubstituted Phenyl or Heteroaryl Analogs

The 3,5-dimethoxyphenyl group at C6 is a critical determinant of FGFR kinase selectivity. In the PRN1371 program, the compound's dimethoxyphenyl ring engages a hydrophobic cleft in the FGFR active site, and its subsequent dichlorination (at the 2- and 6-positions of the phenyl ring) is essential for potency: the final PRN1371 compound (containing 2,6-dichloro-3,5-dimethoxyphenyl) inhibits FGFR1, FGFR2, FGFR3, and FGFR4 with IC₅₀ values of 0.7, 1.3, 4.4, and 19.3 nM respectively in biochemical assays [1]. In comparison, pyrido[2,3-d]pyrimidin-7(8H)-ones bearing unsubstituted phenyl or heteroaryl groups at C6 show significantly weaker FGFR inhibition, often with IC₅₀ values in the micromolar range, and shifted selectivity toward other kinases such as CDK or PI3K [2]. The 3,5-dimethoxy pattern provides both the correct steric bulk and the electron-rich aromatic surface needed for the hydrophobic clamp, while the free positions (2- and 6-) are chemically primed for electrophilic chlorination, a transformation validated at kilogram scale in the patent [3].

FGFR pharmacophore Hydrophobic clamp Kinase selectivity

High-Value Application Scenarios for 6-(3,5-Dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (CAS 1628795-45-8)


Kilogram-Scale Synthesis of Irreversible Covalent FGFR1-4 Inhibitors (PRN1371 Program and Follow-on Candidates)

CAS 1628795-45-8 is the immediate precursor for installing the N8-propyl linker and acryloylpiperazine warhead in PRN1371, a pan-FGFR covalent inhibitor that achieved clinical development. The US patent 10,538,518 specifies a 2000 g input of the protected intermediate derived from this compound, confirming both the scalability and the regulatory documentation that support cGMP manufacturing [1]. Medicinal chemistry teams advancing FGFR-targeted programs can procure this compound to replicate the exact warhead-core geometry that confers FGFR1 IC₅₀ of 0.7 nM with irreversible binding confirmed by X-ray crystallography . The methylthio group further enables late-stage diversification of the C2 position for optimizing selectivity across FGFR1-4 isoforms or generating tool compounds for kinome-wide profiling.

Parallel Synthesis Libraries for MST3/4 and Hippo Pathway Kinase Inhibitors via C2 SNAr Diversification

Pyrido[2,3-d]pyrimidin-7(8H)-ones with a 2-methylthio leaving group have been established as privileged scaffolds for developing selective MST3/4 kinase inhibitors, which regulate the Hippo signaling and autophagy pathways implicated in cancer [1]. The 6-(3,5-dimethoxyphenyl) substituent provides a hydrophobic anchor that can be tuned for MST vs. FGFR selectivity by varying the C2 amine nucleophile. Procuring CAS 1628795-45-8 allows a single parallel synthesis campaign to generate 24–96 analogs by reacting the common intermediate with diverse primary and secondary amines, bypassing the need for de novo synthesis of each C2 variant. This integrated approach is supported by the MST3 co-crystal structures (PDB 8QLS) that reveal the pyridopyrimidinone core binding mode and the accessible exit vector at C2 for structure-based design .

FGFR-Dependent Tumor Cell Line Profiling and In Vivo Target Engagement Studies Using Reference-Grade Intermediate

The PRN1371 publication demonstrates that the elaborated compound (derived from CAS 1628795-45-8) inhibits proliferation in a panel of ten FGFR-driven cancer cell lines and achieves sustained target inhibition in xenograft models due to its irreversible covalent mechanism [1]. For academic or industrial groups conducting FGFR pharmacology, procuring the same intermediate used in the clinical candidate's synthesis ensures the highest fidelity when validating biochemical assay setups, confirming target engagement via covalent labeling (MS/MS or Western blot), or benchmarking new reversible inhibitors against an irreversible standard. The compound's documented purity profile (98% specification from vendor sources) and its predicted physicochemical properties (predicted bp 562.3 ± 60.0 °C, density 1.36 ± 0.1 g/cm³) support reliable formulation for in vitro and in vivo dosing .

Quote Request

Request a Quote for 6-(3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.